Bis[2-(diethylamino)ethyl] adipate
Description
Bis[2-(diethylamino)ethyl] adipate is a synthetic ester compound derived from adipic acid and 2-(diethylamino)ethanol. These compounds share a common adipic acid backbone but differ in their ester side chains, which critically influence their physicochemical properties and applications. This article leverages data from the provided evidence to compare key adipate esters, focusing on their industrial uses, safety profiles, and performance characteristics.
Properties
CAS No. |
16545-00-9 |
|---|---|
Molecular Formula |
C18H36N2O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] hexanedioate |
InChI |
InChI=1S/C18H36N2O4/c1-5-19(6-2)13-15-23-17(21)11-9-10-12-18(22)24-16-14-20(7-3)8-4/h5-16H2,1-4H3 |
InChI Key |
RGAMPJYGTCSRAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)OCCN(CC)CC |
Other CAS No. |
16545-00-9 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of Zoladex involves the creation of a decapeptide structure with specific substitutions to inhibit rapid degradation. The industrial production of Zoladex typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide .
Chemical Reactions Analysis
Zoladex undergoes various chemical reactions, including:
Oxidation: Zoladex can undergo oxidation reactions, particularly at the methionine residue, which can lead to the formation of sulfoxides.
Reduction: Reduction reactions are less common for Zoladex due to its stable peptide structure.
Substitution: Zoladex can undergo substitution reactions, particularly at the amino acid side chains, which can alter its biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
Zoladex has a wide range of scientific research applications, including:
Chemistry: Zoladex is used as a model compound in peptide synthesis and degradation studies.
Biology: Zoladex is used to study hormone regulation and the effects of hormone suppression on various biological processes.
Medicine: Zoladex is extensively used in clinical research for the treatment of hormone-sensitive cancers and other conditions like endometriosis.
Industry: Zoladex is used in the pharmaceutical industry for the development of new hormone therapies and drug delivery systems
Mechanism of Action
Zoladex works by inhibiting the secretion of gonadotropins from the pituitary gland. This leads to a decrease in the production of sex hormones like testosterone and estrogen. The molecular targets of Zoladex include the gonadotropin-releasing hormone receptors in the pituitary gland. By binding to these receptors, Zoladex disrupts the normal hormonal feedback mechanisms, resulting in the down-regulation of hormone production .
Comparison with Similar Compounds
Comparison with Similar Adipate Esters
Structural and Functional Overview
Adipate esters are widely used as plasticizers, solvents, or emollients in industrial and consumer products. Below is a comparative analysis of prominent adipate esters:
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
